1-[3-(Dimethylamino)propyl]imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10(2)5-3-6-11-7-4-9-8(11)12/h3-7H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPUPBFQFZRKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553566-31-6 | |
| Record name | 1-[3-(dimethylamino)propyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalytic Cycle
The organocatalytic synthesis of imidazolidin-2-ones via intramolecular hydroamidation, as demonstrated by recent studies, offers a robust pathway to 1-[3-(dimethylamino)propyl]imidazolidin-2-one. This method hinges on the base-catalyzed cyclization of propargylic ureas, where the urea derivative is formed by reacting a propargylic amine with an isocyanate. For instance, 3-(dimethylamino)propylpropargylamine and phenyl isocyanate react to form a propargylic urea intermediate, which undergoes rapid cyclization in the presence of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).
Computational studies using the ωB97XD functional reveal a two-step mechanism:
- Deprotonation : BEMP abstracts the acidic urea proton (pKₐ ~12–14), generating a resonance-stabilized amidate intermediate.
- Cyclization : The amidate undergoes a 5-endo-dig cyclization via a transition state (ΔG‡ ≈ 12.5 kcal/mol) to form the imidazolidin-2-one ring. The propargylic moiety isomerizes to an allenamide, which facilitates nucleophilic attack by the deprotonated urea nitrogen (Figure 1).
Synthetic Protocol and Optimization
The general procedure involves:
- Urea Formation : 3-(Dimethylamino)propylpropargylamine (1.0 equiv.) and phenyl isocyanate (1.05 equiv.) are stirred in acetonitrile at 25°C for 1 h.
- Cyclization : BEMP (5 mol%) is added, and the reaction proceeds to completion within 1 h (monitored via TLC).
- Workup : The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 1:1).
Key Parameters :
- Catalyst Loading : BEMP at 5 mol% achieves quantitative yields, whereas weaker bases (e.g., DBU) require higher loadings (20 mol%).
- Solvent : Acetonitrile outperforms THF and DCM due to its polarity, stabilizing ionic intermediates.
Table 1. Substrate Scope for BEMP-Catalyzed Imidazolidin-2-one Synthesis
| Propargylic Amine | Isocyanate | Yield (%) |
|---|---|---|
| 3-(Dimethylamino)propylpropargylamine | Phenyl isocyanate | 98 |
| Propargylamine | Ethyl isocyanate | 95 |
| 4-Methoxypropargylamine | Benzyl isocyanate | 89 |
Pseudo-Multicomponent Synthesis via CDI-Mediated Cyclization
Schiff Base Formation and Reduction
An alternative route leverages pseudo-multicomponent reactions (MCRs) involving trans-(R,R)-diaminocyclohexane, aldehydes, and carbonyldiimidazole (CDI). While this method primarily targets cyclohexane-fused imidazolidin-2-ones, modifications using 3-(dimethylamino)propylamine derivatives could yield the desired compound.
Procedure :
- Schiff Base Formation : 3-(Dimethylamino)propylamine reacts with aldehydes (e.g., benzaldehyde) in THF under microwave irradiation (60°C, 1 h).
- Reduction : Sodium borohydride reduces the Schiff base to the corresponding diamine.
- Cyclization : CDI (1.1 equiv.) in DCM induces cyclization via urea formation, yielding the imidazolidin-2-one.
Challenges :
- Steric Hindrance : The 3-(dimethylamino)propyl group may impede CDI’s nucleophilic attack, necessitating extended reaction times.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve CDI activation but complicate purification.
Table 2. CDI-Mediated Cyclization Yields with Modified Diamines
| Diamine Structure | CDI Equiv. | Yield (%) |
|---|---|---|
| N,N-Dimethylpropylenediamine | 1.1 | 68 |
| Ethylenediamine derivative | 1.3 | 72 |
Alkylation of Imidazolidin-2-one Precursors
Nucleophilic Substitution Strategies
Direct alkylation of imidazolidin-2-one with 3-chloro-N,N-dimethylpropylamine presents a straightforward but less efficient route. This method requires:
- Deprotonation : Sodium hydride (2.0 equiv.) in THF generates the imidazolidin-2-one anion.
- Alkylation : 3-Chloro-N,N-dimethylpropylamine (1.2 equiv.) is added at 0°C, followed by warming to 25°C.
Limitations :
- Regioselectivity : Competing N- vs. O-alkylation reduces yields (<50%).
- Byproducts : Quaternary ammonium salts form via over-alkylation, necessitating chromatographic separation.
Comparative Analysis of Synthetic Routes
Table 3. Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| BEMP-Catalyzed Cyclization | 98 | 99 | High |
| CDI-Mediated Cyclization | 72 | 95 | Moderate |
| Direct Alkylation | 48 | 90 | Low |
The BEMP-catalyzed route excels in yield and scalability, making it the preferred industrial method. CDI-based approaches, while versatile, suffer from slower kinetics and solvent constraints. Alkylation remains a niche strategy for small-scale syntheses.
Mechanistic Insights and Computational Validations
Transition-State Analysis
Density functional theory (DFT) calculations corroborate the role of BEMP in lowering the activation barrier for cyclization. The propargylic urea’s allenamide resonance stabilizes the transition state, reducing ΔG‡ by 8–10 kcal/mol compared to non-propargylic analogs.
Solvent Effects
Polar solvents (acetonitrile, ε = 37.5) stabilize ionic intermediates, accelerating cyclization rates by 3-fold versus nonpolar solvents (toluene, ε = 2.4).
Chemical Reactions Analysis
Nucleophilic Reactions
The nitrogen atoms in the imidazolidinone ring and dimethylamino group enable reactivity with electrophiles. For example:
-
Aldehydes/Ketones : Forms imine or enamine derivatives under mild conditions (pH 7–9, room temperature).
-
Alkyl Halides : Undergoes alkylation at the secondary amine site, yielding quaternary ammonium salts.
Table 1: Nucleophilic Reactions
| Electrophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | Imine derivative | RT, pH 8, 12 h | 78% | |
| Methyl iodide | Quaternary ammonium salt | DMF, 60°C, 6 h | 85% |
Oxidation
The dimethylamino group is susceptible to oxidation, producing N-oxide derivatives:
-
H₂O₂/CH₃COOH : Yields the corresponding N-oxide at 0–5°C.
-
mCPBA : Efficient oxidation in dichloromethane (RT, 2 h).
Table 2: Oxidation Pathways
| Oxidizing Agent | Product | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| H₂O₂/CH₃COOH | N-Oxide | 0–5°C | 4 h | 72% | |
| mCPBA | N-Oxide | RT | 2 h | 90% |
Pd-Catalyzed Carboamination
This reaction constructs imidazolidin-2-ones via C–N and C–C bond formation. Key features include:
Table 3: Pd-Catalyzed Coupling Examples
| Aryl Bromide | Product | Ligand | dr (syn:anti) | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | 4-Methyl-substituted derivative | Xantphos | >20:1 | 59% | |
| Vinyl bromide | Alkenyl-substituted derivative | dpe-phos | 10:1 | 53% |
Base-Catalyzed Cyclization
Propargylic ureas undergo rapid cyclization in the presence of BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine):
Table 4: Cyclization Efficiency
| Substrate | Catalyst | Time | Yield | Source |
|---|---|---|---|---|
| Propargylic urea | BEMP | 1 min | 99% | |
| Propargylamine | BEMP | 1 h | 62% |
Amidation and Carboxyl Activation
The compound facilitates amide bond formation via carboxyl activation, akin to EDC:
-
Mechanism : Activates carboxylic acids to form reactive O-acylisourea intermediates, which react with amines.
-
Applications : Used in peptide synthesis and bioconjugation.
Key Notes :
-
Optimal pH: 4.5–6.0.
-
Competing hydrolysis minimized at low temperatures (0–4°C).
Substitution Reactions
The dimethylamino-propyl chain participates in nucleophilic displacement:
-
Nucleophiles : Thiols, amines, or alkoxides replace the dimethylamino group.
-
Solvents : DMF or DMSO enhance reactivity.
Example :
(Yield: 68%).
Mechanistic Insights
-
Nucleophilicity : The imidazolidinone’s secondary amine and tertiary dimethylamino group act as dual nucleophilic sites.
-
Steric Effects : Bulky substituents on the propyl chain reduce reaction rates .
-
Catalytic Roles : BEMP and Pd catalysts lower activation barriers by stabilizing transition states .
Stability and Degradation
-
Hydrolysis : Degrades in acidic (pH < 3) or alkaline (pH > 10) conditions, forming propylamine derivatives.
-
Thermal Stability : Stable up to 150°C; decomposes above 200°C.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-[3-(Dimethylamino)propyl]imidazolidin-2-one serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can form corresponding oxides under specific conditions. |
| Reduction | Capable of being reduced to form amines or other derivatives. |
| Substitution | The dimethylamino group can be substituted with other functional groups. |
Biology
Biologically, this compound is studied for its potential antimicrobial and antiviral properties. Research indicates that derivatives of imidazolidin-2-one exhibit significant biological activities, including cytotoxic effects against cancer cell lines such as K562 (chronic myelogenous leukemia) and HeLa (cervix carcinoma) .
Case Study: Anticancer Activity
A study evaluating the cytotoxic properties of various heterocyclic compounds found that imidazolidinone derivatives displayed promising activity against cancer cells. The viability of these cells was assessed using the MTT assay, revealing significant reductions in cell viability at certain concentrations .
Medicine
In medicine, ongoing research explores the potential of this compound as a pharmaceutical agent. Its structure suggests possible applications as an HIV protease inhibitor and as a treatment for other conditions related to inflammation and cancer .
Table 2: Potential Medical Applications
| Application Area | Potential Use |
|---|---|
| Oncology | Antineoplastic agent targeting various cancer types. |
| Infectious Diseases | Possible antiviral properties against HIV and other viruses. |
| Neurology | Investigated for neuroprotective effects in neurodegenerative diseases. |
Industrial Applications
Beyond academic research, this compound finds applications in various industries:
- Polymers : Used in the production of polymer materials due to its reactive functional groups.
- Detergents : Acts as a surfactant or additive in cleaning products.
- Electronics : Explored for use in electronic materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]imidazolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological molecules. The imidazolidinone ring may also play a role in stabilizing the compound’s interactions with its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[3-(Dimethylamino)propyl]imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1,3-Dimethyl-2-imidazolidinone: A cyclic urea used as a high-boiling polar aprotic solvent.
1,3-Diazole: Known for its broad range of chemical and biological properties
Biological Activity
1-[3-(Dimethylamino)propyl]imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H17N3O
- Molecular Weight : Approximately 173.24 g/mol
- SMILES Notation : CN(C)CCCN1CCNC(=O)C1
The compound features a dimethylamino group attached to a propyl chain, contributing to its unique pharmacological properties.
This compound exhibits various mechanisms of action, particularly through interactions with biological targets such as enzymes and receptors. The imidazolidinone structure is known to influence its binding affinity and biological activity.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
- Receptor Modulation : It may act on neurotransmitter receptors, suggesting possible applications in treating neurological disorders .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further development as an antimicrobial agent.
Antiparasitic Activity
Imidazolidinone derivatives, including this compound, have been evaluated for schistosomicidal activity against Schistosoma mansoni. In vitro studies revealed promising results, indicating that modifications in the imidazolidinone structure can enhance biological efficacy .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one | Phenyl substitution on imidazolidinone | Potential use in cancer treatment as CYP17 inhibitors |
| 1,3-Dimethyl-2-imidazolidinone | Cyclic urea | Used as a high-boiling polar aprotic solvent |
| 1-[3-(Methylamino)propyl]imidazolidin-2-one; hydrochloride | Methylamino group | Exhibits various biological activities |
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry highlighted the antiviral properties of imidazolidinone derivatives against HIV protease. The findings suggested that structural modifications can significantly enhance antiviral efficacy, positioning these compounds as potential therapeutic agents .
Schistosomicidal Activity Evaluation
In another research effort, two novel imidazolidine derivatives were synthesized and tested for their effects on S. mansoni. The results indicated that these compounds could induce significant mortality in adult worms while exhibiting low toxicity to human cells, highlighting their therapeutic potential .
Q & A
Q. What are the established synthetic routes for 1-[3-(Dimethylamino)propyl]imidazolidin-2-one, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-(dimethylamino)propylamine with carbonyl-containing precursors (e.g., urea derivatives) under reflux conditions in aprotic solvents like acetonitrile or dimethylformamide (DMF). Purity optimization includes:
- Chromatographic purification : Use silica gel chromatography with gradient elution (e.g., methanol/dichloromethane) to remove unreacted amines .
- Recrystallization : Ethanol/water mixtures are effective for isolating high-purity crystalline forms .
- Analytical validation : Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) and NMR (e.g., absence of residual solvent peaks in -NMR) .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR spectroscopy : -NMR (δ ~2.2 ppm for dimethylamino protons, δ ~3.4 ppm for imidazolidinone ring protons) and -NMR (δ ~160 ppm for carbonyl carbon) .
- Mass spectrometry : ESI-MS typically shows a molecular ion peak at m/z 171.24 (M+H) .
- Infrared spectroscopy : Strong absorption bands at ~1650–1700 cm (C=O stretch) and ~2800 cm (N-CH stretch) .
Q. What are the primary research applications of this compound in drug discovery?
The dimethylamino and imidazolidinone moieties make it a versatile intermediate:
- Pharmacological scaffolds : Used to develop kinase inhibitors (e.g., analogs tested in EML4-ALK-positive cancer models via MTT assays) .
- CNS drug candidates : Structural analogs act as intermediates for antipsychotics or neurotransmitters due to amine functionality .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity while addressing cytotoxicity?
- In vitro assays :
- MTT assay : Use H2228 lung cancer cells (EML4-ALK-positive) to test antiproliferative effects. Normalize data to vehicle controls and validate with positive controls (e.g., crizotinib) .
- Cytotoxicity screening : Parallel testing on non-cancerous cell lines (e.g., HEK293) to assess selectivity. IC values should differ by ≥10-fold to confirm therapeutic potential .
- Mechanistic studies : Western blotting for ALK phosphorylation or apoptosis markers (e.g., caspase-3 cleavage) to link activity to molecular pathways .
Q. How should contradictory data in solubility or stability studies be resolved?
- Solubility conflicts : Use multiple solvents (e.g., DMSO, PBS) and validate via dynamic light scattering (DLS) to detect aggregates. Adjust pH (e.g., 6.5–7.5) to enhance aqueous solubility .
- Stability issues : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed imidazolidinone) indicate susceptibility to moisture, requiring inert storage conditions .
Q. What advanced spectroscopic methods can elucidate conformational dynamics?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carbonyl interactions with proximal amines) .
- DFT calculations : Optimize gas-phase geometries using B3LYP/6-31G(d) to predict reactivity or tautomeric forms .
- 2D NMR (COSY, NOESY) : Map through-space interactions between the dimethylamino group and imidazolidinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
